molecular formula C3H5Cl2NO B12550915 Ethanimidic acid, 2,2-dichloro-, methyl ester

Ethanimidic acid, 2,2-dichloro-, methyl ester

Cat. No.: B12550915
M. Wt: 141.98 g/mol
InChI Key: SPMCNBJRJJYYJB-UHFFFAOYSA-N
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Description

Structurally, it consists of a methyl ester group attached to an ethanimidic acid backbone substituted with two chlorine atoms at the 2,2-positions. For example, Ethanimidic acid, 2,2-dichloro-N-(1,1-dimethylethyl)-, methyl ester (CAS 65785-69-5, C₇H₁₃Cl₂NO, MW 198.092) is a related compound with an additional tert-butyl group on the nitrogen . The dichloro substitution likely enhances electrophilicity, making it reactive in synthetic applications such as nucleophilic substitutions or as an intermediate in agrochemicals.

Properties

IUPAC Name

methyl 2,2-dichloroethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl2NO/c1-7-3(6)2(4)5/h2,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMCNBJRJJYYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Sodium Methoxide

A common approach uses sodium methoxide (NaOCH₃) as a base to deprotonate methanol, generating a methoxide ion that substitutes a chlorine atom in dichloroacetonitrile derivatives.

Example Reaction:
$$ \text{Cl}2\text{C(CN)CH}3 + \text{NaOCH}3 \rightarrow \text{Cl}2\text{C(CN)COOCH}_3 + \text{NaCl} $$

Conditions and Yields:

Reagent Solvent Temperature Time Yield Source
NaOCH₃ (25% in CH₃OH) Methanol Room temp. 4 hrs 92%

This method is efficient for forming ethoxy or methoxy derivatives but requires careful control to prevent over-substitution.

Esterification of Dichloroacetic Acid Derivatives

If the corresponding dichloroacetic acid derivative is available, direct esterification with methanol can be employed.

Acid-Catalyzed Esterification

Using dichloroacetic acid and methanol with sulfuric acid (H₂SO₄) as a catalyst:

Reaction:
$$ \text{Cl}2\text{C(COOH)CH}3 + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Cl}2\text{C(COOCH}3\text{)CH}3 + \text{H}_2\text{O} $$

Conditions and Yields:

Catalyst Solvent Temperature Time Yield Source
H₂SO₄ (0.1% v/v) Methanol Reflux 7.5 hrs 94.3%

This method is high-yielding but requires removal of excess methanol and neutralization of HCl byproducts.

Catalytic Activation of Nitriles

Platinum or palladium complexes can activate dichloroacetonitrile for nucleophilic attack by methanol.

Platinum-Catalyzed Imidate Formation

In a study on catalytic nitrile activation, dichloroacetonitrile reacts with methanol in the presence of platinum bisacetonitrile dichloride:

Reaction:
$$ \text{Cl}2\text{C(CN)} + \text{CH}3\text{OH} \xrightarrow{\text{PtCl}2(\text{CH}3\text{CN})2} \text{Cl}2\text{C(COONCH}_3\text{)} $$

Conditions and Yields:

Catalyst Solvent Temperature Time Yield Source
PtCl₂(CH₃CN)₂ (5 mol%) DME -78°C → 0°C 30 min 48%

This method demonstrates moderate yields but offers a pathway for functionalizing nitriles under mild conditions.

Comparative Analysis of Methods

The choice of method depends on precursor availability, desired yield, and reaction scalability.

Method Advantages Limitations
Nucleophilic substitution High yield (92%), simple setup Requires anhydrous conditions
Acid-catalyzed esterification High yield (94.3%), scalable Corrosive byproducts (HCl)
Catalytic activation Mild conditions, functionalizable Moderate yield (48%), catalyst cost

Key Challenges and Optimizations

  • Side Reactions: Over-substitution or hydrolysis of intermediates can reduce yields. Using anhydrous solvents and controlled temperatures minimizes these issues.
  • Catalyst Efficiency: Platinum complexes require precise stoichiometry to avoid deactivation by byproducts.
  • Safety: Handling dichloroacetonitrile demands precautions due to its mutagenic properties.

Chemical Reactions Analysis

Ethanimidic acid, 2,2-dichloro-, methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Ethanimidic acid, 2,2-dichloro-, methyl ester serves as an important intermediate in the synthesis of various organic compounds. Its ability to introduce functional groups makes it valuable in the production of pharmaceuticals and agrochemicals. The compound can be used in reactions such as nucleophilic substitution and condensation reactions to form more complex structures.

Reactivity and Mechanism
The reactivity of this compound is largely attributed to the presence of the dichloroacetimidate moiety, which can undergo nucleophilic attack by various nucleophiles. For example:R Nu+R C Cl ClR N C R Cl+HCl\text{R Nu}+\text{R C Cl Cl}\rightarrow \text{R N C R Cl}+\text{HCl}This reaction pathway highlights its potential in synthesizing amides and other nitrogen-containing compounds.

Pharmaceutical Applications

Antimicrobial Properties
Research indicates that derivatives of ethanimidic acid compounds exhibit antimicrobial activity against a range of pathogens. A study demonstrated that compounds with similar structural frameworks showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.

Potential Anticancer Activity
Several studies have explored the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives containing the dichloroacetimidate structure have been observed to induce apoptosis in specific cancer models. Assays such as MTT and flow cytometry have been employed to assess cell viability and apoptosis rates.

Agrochemical Applications

Pesticide Development
this compound is also investigated for its potential as a pesticide or herbicide. Its chemical properties allow it to interact with plant growth regulators or act as a fungicide. The compound's efficacy in controlling certain pests has been documented in agricultural studies.

Case Study: Efficacy Against Fungal Pathogens
In a controlled study, the application of ethanimidic acid derivatives resulted in significant reductions in fungal pathogen populations on crops. The results indicated that these compounds could serve as effective alternatives to conventional fungicides.

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Chemical SynthesisIntermediate for organic compoundsUseful in nucleophilic reactions
PharmaceuticalsAntimicrobial and anticancer propertiesInduces apoptosis in cancer cells
AgrochemicalsPotential pesticide/herbicideEffective against fungal pathogens
Compound NameAntimicrobial ActivityCytotoxicityMechanism
Ethanimidic Acid DerivativePositiveModerateDisruption of cell wall
Related Thiazole DerivativeHighHighDNA intercalation

Mechanism of Action

The mechanism of action of ethanimidic acid, 2,2-dichloro-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table compares key structural and molecular features of ethanimidic acid derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key References
Ethanimidic acid, 2,2-dichloro-, methyl ester (hypothetical) C₃H₅Cl₂NO₂ ~174.0* 2 Cl, methyl ester Inferred
Methyl 2,2,2-trichloroacetimidate C₃H₄Cl₃NO 176.421 3 Cl, methyl ester
Ethyl acetimidate hydrochloride C₄H₁₀ClNO 123.58 H, ethyl ester, HCl salt
Benzyl 2,2,2-trichloroacetimidate C₉H₈Cl₃NO 252.52 3 Cl, benzyl ester
Ethanimidic acid, ethyl ester (hydrochloride) C₄H₁₀ClNO 123.58 H, ethyl ester, HCl salt

*Estimated based on analogs.

Key Observations:
  • Ester Group : Benzyl esters (e.g., Benzyl 2,2,2-trichloroacetimidate) are bulkier, which may reduce volatility and stabilize intermediates in glycosylation reactions .
  • Salt Forms : Hydrochloride salts (e.g., Ethyl acetimidate hydrochloride) improve solubility in polar solvents, facilitating use in peptide synthesis .
Methyl 2,2,2-Trichloroacetimidate
  • Synthetic Utility : Widely used as an activating group in glycoside bond formation due to its stability under acidic conditions .
  • Electrophilicity : The trichloro group enhances the electrophilicity of the imidate carbon, accelerating reactions with alcohols or amines .
Ethanimidic Acid, Ethyl Ester (Hydrochloride)
  • Peptide Synthesis: Used to protect amino groups during solid-phase synthesis .
Dichloro Derivatives

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